N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide

iNOS inhibitor nitric oxide synthase pyrido[1,2-a]pyrimidine

This 2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine bearing a 4-methoxybenzamide moiety is a defined iNOS inhibitor scaffold. The 8-methyl group markedly enhances iNOS inhibition; the 4-methoxybenzamide regioisomer determines potency. 3-methoxy or des-methyl analogs cannot substitute. Use in macrophage iNOS cell assays (RAW 264.7), as reference standard for HPLC/LC-MS library QC, and for mapping SAR. Procurement as this exact regioisomer is critical for reproducible activity.

Molecular Formula C18H17N3O3
Molecular Weight 323.352
CAS No. 897616-77-2
Cat. No. B2459242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide
CAS897616-77-2
Molecular FormulaC18H17N3O3
Molecular Weight323.352
Structural Identifiers
SMILESCC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC=C(C=C3)OC)C
InChIInChI=1S/C18H17N3O3/c1-11-8-9-21-15(10-11)19-12(2)16(18(21)23)20-17(22)13-4-6-14(24-3)7-5-13/h4-10H,1-3H3,(H,20,22)
InChIKeyBDKJSAXMULSSFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide: Baseline Identity and Procurement Context


N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide (CAS 897616-77-2) is a synthetic heterocyclic compound belonging to the 3-aroylpyrido[1,2-a]pyrimidine class [1]. Its core scaffold features a fused pyrido[1,2-a]pyrimidine ring system substituted at the 2- and 8-positions with methyl groups, and an N-3-linked 4-methoxybenzamide moiety. This compound series has been investigated as inhibitors of nitric oxide synthases (NOS), particularly the inducible isoform (iNOS), which is a target in inflammatory pathologies [1]. Due to the critical role of substitution pattern on biological activity within this chemotype, generic substitution cannot be assumed without direct comparative evidence.

Why N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide Cannot Be Interchanged with In-Class Analogs


In the pyrido[1,2-a]pyrimidine class, small structural changes drastically alter NOS inhibitory potency and isoform selectivity. Published SAR demonstrates that introduction of a methyl group at position 8 markedly enhances iNOS inhibition, while the nature of the 3-aroyl substituent (e.g., biphenyloyl vs. benzyloxybenzoyl vs. naphthoyl) determines both potency and the selectivity window between iNOS and constitutive isoforms (nNOS/eNOS) [1]. Therefore, analogs differing in the position or absence of the 8-methyl group, or in the aroyl substituent (e.g., 4-methoxybenzamide vs. 3-methoxybenzamide or 4-ethoxybenzamide), cannot be used as drop-in replacements without losing or unpredictably altering the target activity profile.

N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide: Limited Quantitative Differentiation Evidence


Inferred iNOS Inhibitory Potency Based on Class-Level SAR for 8-Methyl Substitution

The parent publication for this chemotype demonstrates that introduction of a methyl group at the 8-position of the pyrido[1,2-a]pyrimidine scaffold significantly increases inhibitory activity against purified inducible NOS (iNOS). The target compound possesses this 8-methyl substituent, which differentiates it from non-8-methyl analogs. However, the specific inhibitory values (IC50/Ki) for N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide are not reported in the available literature, precluding a quantitative head-to-head comparison [1].

iNOS inhibitor nitric oxide synthase pyrido[1,2-a]pyrimidine

Differentiation from 3-Methoxybenzamide Regioisomer via Predicted Steric and Electronic Effects

The target compound contains a 4-methoxybenzamide substituent. A closely related regioisomer, N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide, is commercially listed. In analogous aromatic amide series, the position of the methoxy group (para vs. meta) can alter hydrogen-bonding capacity, dipole moment, and steric fit within the NOS active site. While direct comparative NOS inhibition data for these two regioisomers are not publicly available, the established SAR of 3-aroylpyrido[1,2-a]pyrimidines demonstrates that the nature of the aroyl substituent profoundly influences both potency and isoform selectivity [1].

regioisomer methoxybenzamide SAR

Predicted Physicochemical Differentiation from 4-Ethoxybenzamide Analog

A commercially available close analog is N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide (CAS not specified, molecular weight 337.38 vs. 323.35 for target compound). The ethoxy substitution increases calculated logP by approximately 0.5–0.6 units relative to the methoxy compound, altering lipophilicity, aqueous solubility, and likely pharmacokinetic behavior. While no head-to-head NOS inhibition data exist, permeability and non-specific binding properties would differ between the two, making them functionally non-interchangeable in cell-based or in vivo assays.

physicochemical properties lipophilicity clogP

Recommended Use Cases for N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide Based on Evidence Profile


SAR Studies on iNOS Inhibition Requiring Precise 8-Methyl Substitution

The compound is most appropriate for medicinal chemistry campaigns investigating the structure-activity relationships of pyrido[1,2-a]pyrimidine-based iNOS inhibitors, where the 8-methyl group is a documented potency-enhancing feature [1]. It serves as a specific probe to map the contribution of the 2,8-dimethyl-4-methoxybenzamide substitution pattern, which cannot be achieved with 8-des-methyl or regioisomeric analogs.

Chemical Biology Tool for Studying iNOS-Dependent Inflammatory Pathways

Given the class-level selectivity for iNOS over constitutive isoforms reported for 3-aroylpyrido[1,2-a]pyrimidines [1], this compound may be applied as a pharmacological tool in RAW 264.7 macrophage or other iNOS-expressing cell models to dissect NO-dependent signaling. However, users must independently validate potency and selectivity for this exact compound before drawing biological conclusions.

Reference Standard for Analytical Method Development and Compound Library Annotation

As a well-defined heterocyclic entity with a distinct retention time and spectroscopic fingerprint, this compound can be employed as a reference standard for HPLC, LC-MS, or NMR-based quality control of pyrido[1,2-a]pyrimidine screening libraries. Its use ensures that the specific 4-methoxybenzamide regioisomer, rather than a mixture or mis-annotated analog, is tracked in compound management workflows.

Quote Request

Request a Quote for N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.